molecular formula C11H16O3 B12124710 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- CAS No. 674282-47-4

2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-

Cat. No.: B12124710
CAS No.: 674282-47-4
M. Wt: 196.24 g/mol
InChI Key: SRSKDYXXDVKXRN-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is an organic compound with the molecular formula C11H16O3 It is a derivative of furfural, where the furan ring is substituted with a pentyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- typically involves the reaction of furfural with pentyloxy methylating agents under controlled conditions. One common method is the alkylation of furfural using pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentyloxy methyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy methyl group enhances its solubility in organic solvents and its potential for functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

674282-47-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(pentoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16O3/c1-2-3-4-7-13-9-11-6-5-10(8-12)14-11/h5-6,8H,2-4,7,9H2,1H3

InChI Key

SRSKDYXXDVKXRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=CC=C(O1)C=O

Origin of Product

United States

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